N-(2,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide

Description

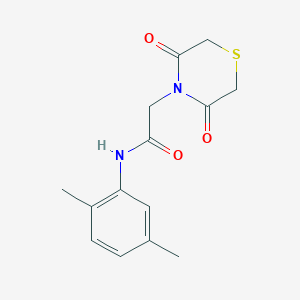

N-(2,5-Dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic acetamide derivative featuring a 2,5-dimethylphenyl group linked to a thiomorpholine-3,5-dione moiety via an acetamide bridge. The 3,5-dioxothiomorpholine ring introduces sulfur into the heterocyclic structure, which may enhance metabolic stability compared to oxygen-containing analogs. The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as inferred from similar compounds in the evidence (e.g., use of DMF, potassium carbonate, and aryl halides) .

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-9-3-4-10(2)11(5-9)15-12(17)6-16-13(18)7-20-8-14(16)19/h3-5H,6-8H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZYIXNGYRHYQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)CSCC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route could start with the acylation of 2,5-dimethylaniline to form the corresponding acetamide. This intermediate can then undergo a cyclization reaction with a suitable thiomorpholine derivative under controlled conditions to yield the final product. Reaction conditions such as temperature, solvent, and catalysts would need to be optimized for each step to achieve high yields and purity.

Industrial Production Methods

Industrial production of such compounds would likely involve similar synthetic routes but on a larger scale. This would require the use of industrial reactors, precise control of reaction parameters, and efficient purification techniques such as recrystallization or chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The phenyl ring and other parts of the molecule can participate in substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents onto the phenyl ring or other parts of the molecule.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A critical analysis of structurally related acetamides reveals how variations in substituents and heterocyclic components influence physicochemical properties and applications:

Key Observations:

- Phenyl Substitution Patterns: The position of methyl groups on the phenyl ring (2,5 vs. 3,5 or 2,6) affects steric and electronic interactions.

- Heterocyclic Moieties: The 3,5-dioxothiomorpholine in the target compound may offer improved resistance to oxidative metabolism compared to the quinazolinone in or the diethylamino group in . Sulfur’s polarizability could enhance hydrophobic interactions in biological systems.

- Functional Groups : Chloroacetamides (e.g., alachlor) exhibit herbicidal activity due to electrophilic chlorine, which is absent in the target compound, suggesting divergent applications .

Biological Activity

N-(2,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is an organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, biological effects, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring:

- Phenyl Ring : Substituted with two methyl groups.

- Thiomorpholine Ring : Contains two keto groups.

- Acetamide Group : Enhances solubility and biological activity.

Molecular Formula : C14H16N2O3S

Molecular Weight : 288.35 g/mol

CAS Number : 868215-07-0

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Acylation of 2,5-dimethylaniline : This forms the corresponding acetamide.

- Cyclization with Thiomorpholine Derivative : Under controlled conditions to yield the final product.

Optimization of reaction conditions (temperature, solvent, and catalysts) is crucial for achieving high yields and purity .

The biological activity of this compound is believed to stem from its interactions with various molecular targets, including enzymes and receptors. The presence of both thiomorpholine and aromatic components suggests potential pharmacological properties.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of biological activities:

- Antitumor Activity : Some acetamides have been evaluated for their ability to inhibit cancer cell proliferation.

- Antimicrobial Properties : The presence of sulfur in thiomorpholines often correlates with antimicrobial effects.

Case Studies and Research Findings

- Antitumor Studies

- Toxicological Assessments

-

Comparative Analysis

- A comparative study found that similar compounds with thiomorpholine rings exhibited enhanced biological activity compared to those without this structural feature .

Data Table: Biological Activities of Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.